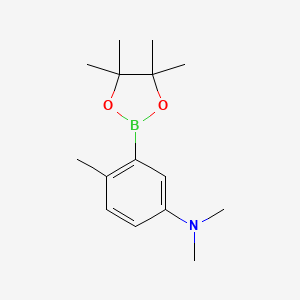

5-(Dimethylamino)-2-methylphenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Dimethylamino)-2-methylphenylboronic acid pinacol ester: is an organoboron compound that features a boronic ester functional group This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)-2-methylphenylboronic acid pinacol ester typically involves the reaction of 5-(Dimethylamino)-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid or borate ester.

Reduction: The compound can be reduced to form the corresponding borane or borohydride.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a base like potassium carbonate or cesium carbonate.

Major Products:

Oxidation: 5-(Dimethylamino)-2-methylphenylboronic acid.

Reduction: 5-(Dimethylamino)-2-methylphenylborane.

Substitution: Biaryl or alkenyl derivatives depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, boronic esters are used as probes for the detection of carbohydrates and other biomolecules. The compound’s ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate-protein interactions.

Medicine: Boronic esters have potential applications in drug delivery systems. They can be used to create responsive drug delivery systems that release therapeutic agents in response to specific biological stimuli, such as changes in pH or the presence of certain enzymes.

Industry: In the industrial sector, boronic esters are used in the production of polymers and materials with unique properties. They can be incorporated into polymer backbones to create materials with enhanced mechanical strength, thermal stability, and chemical resistance.

Mechanism of Action

The mechanism by which 5-(Dimethylamino)-2-methylphenylboronic acid pinacol ester exerts its effects is primarily through its ability to form covalent bonds with other molecules. The boronic ester group can interact with nucleophiles, such as hydroxyl or amino groups, to form stable covalent adducts. This reactivity is exploited in various chemical reactions, including cross-coupling reactions and the formation of reversible covalent bonds with biomolecules.

Molecular Targets and Pathways: In biological systems, the compound can target diol-containing biomolecules, such as carbohydrates and glycoproteins. The reversible covalent bonding with these biomolecules allows for the modulation of their activity and function, making the compound useful in biochemical assays and drug delivery systems.

Comparison with Similar Compounds

- Phenylboronic acid pinacol ester

- 4-(Dimethylamino)phenylboronic acid pinacol ester

- 2-Methylphenylboronic acid pinacol ester

Comparison: 5-(Dimethylamino)-2-methylphenylboronic acid pinacol ester is unique due to the presence of both the dimethylamino group and the methyl group on the phenyl ring. This structural feature enhances its reactivity and allows for more diverse applications compared to similar compounds. For example, the dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, which can be advantageous in certain chemical and biological applications.

Biological Activity

5-(Dimethylamino)-2-methylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the context of antiviral activity and other biological interactions. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety linked to a dimethylamino group and a pinacol ester, which enhances its stability and solubility. The general structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₉BNO₂

- Molecular Weight : 233.118 g/mol

Antiviral Properties

Recent studies have indicated that boronic acid derivatives, including this compound, exhibit significant antiviral properties. For instance, research has shown that certain boronic acids can act as inhibitors of viral proteases, which are critical for viral replication.

- Mechanism of Action : The mechanism often involves the inhibition of key viral enzymes, leading to reduced viral load and improved outcomes in infected cells. The specific interactions at the molecular level are still under investigation but are believed to involve binding to the active sites of viral proteases.

- In Vitro Studies : In vitro assays demonstrated that this compound could inhibit the replication of viruses like Dengue and Zika, with effective concentrations (IC50 values) reported in the low micromolar range. For example, compounds similar to this boronic acid exhibited IC50 values ranging from 0.39 μM to over 10 μM depending on structural modifications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of boronic acids. Modifications to the phenyl ring or the boronic acid structure can significantly influence their inhibitory potency.

- Substituents Impacting Activity :

| Compound | IC50 (μM) | Structural Features |

|---|---|---|

| Compound 12 | 0.62 | Aminomethyl group |

| Compound 18 | 0.39 | N,N-Dimethyl groups |

| Compound 25 | 8.1 | Hydroxy group at R5 |

Case Studies

- Dengue Virus Inhibition : A study involving human primary monocyte-derived dendritic cells (MDDCs) demonstrated that specific boronic acid derivatives could effectively inhibit Dengue virus replication, showcasing their potential as therapeutic agents against viral infections .

- Zika Virus Protease Inhibition : Another investigation highlighted that certain modifications in the structure of boron compounds led to enhanced inhibition of Zika virus protease, with some derivatives achieving IC50 values as low as 0.32 μM .

Properties

IUPAC Name |

N,N,4-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO2/c1-11-8-9-12(17(6)7)10-13(11)16-18-14(2,3)15(4,5)19-16/h8-10H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZBICYRAMZYSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.